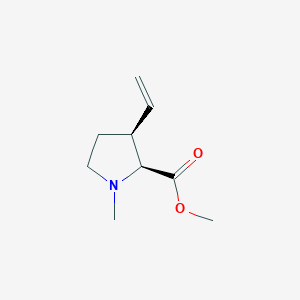
Benzoic acid, 4-(broMoMethyl)-3-chloro-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-(bromomethyl)-3-chloro-, ethyl ester is an organic compound with the molecular formula C10H10BrClO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromomethyl and chloro groups, and the carboxyl group is esterified with ethanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(bromomethyl)-3-chloro-, ethyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 4-(bromomethyl)-3-chlorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. Another method involves the use of ethyl 4-bromo-3-(bromomethyl)benzoate, which is treated with sodium ethoxide in ethanol at low temperatures, followed by warming to room temperature and stirring for an extended period .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and catalyst concentration, is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-(bromomethyl)-3-chloro-, ethyl ester undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation to form benzoic acid derivatives or reduction to yield alcohols.
Common Reagents and Conditions
Major Products
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-(bromomethyl)-3-chloro-, ethyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of benzoic acid, 4-(bromomethyl)-3-chloro-, ethyl ester involves its interaction with molecular targets such as enzymes and proteins. For instance, it has been shown to bind effectively to the enzyme TEM-72, inhibiting its activity through a mechanism that involves the formation of a stable enzyme-inhibitor complex . This interaction can lead to increased oxidative stress in bacterial cells, contributing to its antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4-bromo-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
Benzoic acid, 4-chloro-, ethyl ester: Similar structure but without the bromomethyl group.
Benzoic acid, 4-(bromomethyl)-, ethyl ester: Similar structure but without the chloro group.
Uniqueness
Benzoic acid, 4-(bromomethyl)-3-chloro-, ethyl ester is unique due to the presence of both bromomethyl and chloro substituents on the benzene ring, which can significantly influence its reactivity and interaction with biological targets. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Eigenschaften
IUPAC Name |
ethyl 4-(bromomethyl)-3-chlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-2-14-10(13)7-3-4-8(6-11)9(12)5-7/h3-5H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYLSWWUUOOTSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)CBr)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B178994.png)

